5-(Benzylsulfanyl)-1,3-thiazol-2-amine
Overview
Description
5-(Benzylsulfanyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylsulfanyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of the thiazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of catalysts like zinc oxide nanoparticles can enhance the efficiency of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(Benzylsulfanyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antioxidant activities.
Medicine: Potential therapeutic agent due to its ability to modulate enzyme activity and interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(Benzylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a thiazole ring.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Contains a thiadiazole ring and an indole moiety.
Uniqueness
5-(Benzylsulfanyl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure and the presence of a benzylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
5-(Benzylsulfanyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered significant interest due to its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways through interactions with receptors, influencing cellular functions and processes such as proliferation and apoptosis.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study indicated that derivatives of this compound showed high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, comparable to established antibiotics like norfloxacin and ciprofloxacin .
Table 1: Antibacterial Activity Against Selected Bacteria
Compound | Activity Against S. aureus | Activity Against S. epidermidis |
---|---|---|
This compound | High | High |
Norfloxacin | Moderate | Moderate |
Ciprofloxacin | Moderate | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, a series of derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, some derivatives exhibited IC50 values significantly lower than sorafenib, a standard chemotherapeutic agent .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Comparison with Sorafenib (IC50 = 7.91 µM) |
---|---|---|---|
Derivative 5d | HeLa | 0.37 | More potent |
Derivative 5g | HeLa | 0.73 | More potent |
Derivative 5k | HeLa | 0.95 | More potent |
Structure-Activity Relationship (SAR)
The structure of the benzyl unit and the nature of the sulfur-containing linker have been shown to significantly influence the biological activity of compounds derived from thiazole structures. Variations in substituents on the benzyl group can lead to enhanced antibacterial or anticancer properties .
Case Studies
- Antibacterial Evaluation : In a systematic study, various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure could enhance efficacy against resistant strains.
- Cytotoxicity Studies : A series of derivatives were evaluated for their ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that certain compounds could effectively block the cell cycle at the sub-G1 phase, indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
5-benzylsulfanyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c11-10-12-6-9(14-10)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPMLOGHYCMCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604680 | |
Record name | 5-(Benzylsulfanyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-36-2 | |
Record name | 5-[(Phenylmethyl)thio]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62557-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzylsulfanyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzylsulfanyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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